2-Bromo-4'-hydroxyacetophenone
Overview
Description
PTP Inhibitor I is a cell-permeable, protein tyrosine phosphatase (PTP) inhibitor that covalently blocks the catalytic domain of the Src homology region 2 domain-containing phosphatase (SHP-1(ΔSH2)) with a Ki value of 43 µM and PTP1B with a Ki value of 42 µM. SHP-1 and PTP1B both have known roles in regulating insulin signaling as well as myeloid and lymphoid cell differentiation, making inhibitors of these phosphatases of interest in diabetes, cancer, allergy, and inflammation research.
Mechanism of Action
Target of Action
2-Bromo-4’-hydroxyacetophenone is primarily a Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor . PTP1B is an enzyme that plays a crucial role in cellular signaling pathways, particularly those related to insulin signaling and myeloid and lymphoid cell differentiation .
Mode of Action
The compound interacts with its target, PTP1B, by covalently blocking the catalytic domain of the enzyme . This interaction inhibits the activity of PTP1B, leading to alterations in the downstream signaling pathways .
Biochemical Pathways
The inhibition of PTP1B by 2-Bromo-4’-hydroxyacetophenone affects various biochemical pathways. Primarily, it impacts the insulin signaling pathway, which plays a significant role in glucose metabolism . The compound’s action can also influence the differentiation of myeloid and lymphoid cells, affecting immune responses .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which may affect its bioavailability and distribution in the body.
Result of Action
The inhibition of PTP1B by 2-Bromo-4’-hydroxyacetophenone can lead to enhanced insulin signaling, potentially improving glucose metabolism . Additionally, the compound’s impact on myeloid and lymphoid cell differentiation could influence immune responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4’-hydroxyacetophenone. For instance, the compound is sensitive to moisture and should be stored under nitrogen at low temperatures . Furthermore, the compound’s solubility in water and other solvents can affect its distribution and efficacy in the body .
Biochemical Analysis
Biochemical Properties
2-Bromo-4’-hydroxyacetophenone interacts with various enzymes and proteins, most notably PTP1B . The interaction between 2-Bromo-4’-hydroxyacetophenone and PTP1B is of a covalent nature, leading to the inhibition of the enzyme’s activity . This interaction plays a crucial role in the regulation of insulin signaling pathways, which are essential for glucose metabolism and energy homeostasis .
Cellular Effects
The effects of 2-Bromo-4’-hydroxyacetophenone on cellular processes are primarily related to its inhibitory action on PTP1B . By inhibiting PTP1B, 2-Bromo-4’-hydroxyacetophenone can enhance insulin signaling, thereby influencing cell function . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Bromo-4’-hydroxyacetophenone involves the covalent inhibition of PTP1B . The compound binds to the enzyme, blocking its catalytic activity and thereby influencing downstream signaling pathways . This can lead to changes in gene expression and cellular function .
Dosage Effects in Animal Models
The effects of 2-Bromo-4’-hydroxyacetophenone in animal models can vary with different dosages
Metabolic Pathways
Given its role as a PTP1B inhibitor, it may influence metabolic pathways related to insulin signaling
Preparation Methods
Synthetic Routes:
Although specific synthetic routes for DMAMCL are not widely documented, it is synthesized through chemical reactions. Researchers have likely developed custom methods to access this compound.
Industrial Production:
Information on large-scale industrial production methods for DMAMCL is limited. given its specialized nature, industrial synthesis may not be well-established.
Chemical Reactions Analysis
DMAMCL likely undergoes various chemical reactions. Here are some possibilities:
Substitution Reactions: It could undergo substitution reactions, where functional groups are replaced. Again, detailed examples are scarce.
Common reagents and conditions for these reactions would depend on the specific synthetic pathway used. Major products formed from these reactions remain unreported.
Scientific Research Applications
DMAMCL’s applications extend across several scientific domains:
Cancer Research: Its antitumor effects on neuroblastoma make it relevant for cancer studies.
Neurobiology: Given its effects on neuroblastoma, it could be relevant for neurological research.
Properties
IUPAC Name |
2-bromo-1-(4-hydroxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,10H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYOFQHKEWTQRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4034576 | |
Record name | 2-Bromo-4-hydroxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4034576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Reddish-brown odorless liquid; [Reference #1] | |
Record name | 2-Bromo-4-hydroxyacetophenone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9435 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.000011 [mmHg] | |
Record name | 2-Bromo-4-hydroxyacetophenone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9435 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2491-38-5 | |
Record name | 2-Bromo-1-(4-hydroxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2491-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Hydroxyphenyl)-2-bromoethanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-4-hydroxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4034576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1-(4-hydroxyphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.869 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BROMO-4'-HYDROXYACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H0QU4I6BA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Bromo-4'-hydroxyacetophenone function as a slimicide in paper mills?
A1: While the exact mechanism is not fully elucidated in the provided research, this compound (BHAP) acts as a biocide in slimicides used in paper mills. These products, such as Busan 1130 which contains BHAP [], prevent the proliferation of slime-forming microorganisms that can contaminate paper products and impact their quality.
Q2: Can this compound be used to control gene expression?
A2: Research indicates that BHAP can be used as a photolabile caging agent for siRNA, offering a light-activated method to control gene expression []. BHAP readily modifies phosphorothioate backbones in siRNA, rendering them inactive. Upon exposure to mild UV irradiation, the BHAP moiety is cleaved, restoring the siRNA's natural structure and enabling its gene-silencing function. This approach presents a controllable and efficient method for regulating gene expression in mammalian cell cultures.
Q3: What are the potential health concerns associated with occupational exposure to this compound?
A3: Case studies have reported allergic contact dermatitis in individuals exposed to BHAP, particularly those working with slimicides containing the compound []. This highlights the importance of appropriate safety measures and personal protective equipment when handling products containing BHAP.
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